Methyl 3-amino-7-iodobenzothiophene-2-carboxylate
Description
Methyl 3-amino-7-iodobenzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of an amino group at the 3-position, an iodine atom at the 7-position, and a carboxylate ester group at the 2-position of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
methyl 3-amino-7-iodo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREIVPQABYQGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C(=CC=C2)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-7-iodobenzothiophene-2-carboxylate typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine. This reaction is often carried out under microwave irradiation to achieve high yields and rapid reaction times . The general reaction conditions include:
Reactants: 2-halobenzonitriles, methyl thioglycolate, triethylamine
Solvent: Dimethyl sulfoxide (DMSO)
Temperature: 130°C
Yield: 58-96%
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 7-position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (NAS) under mild conditions. Key findings include:
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Copper-catalyzed cross-coupling : The iodine undergoes Ullmann-type coupling with aryl/heteroaryl halides. For example, reactions with 4-iodoanisole in the presence of CuI/l-proline and Cs₂CO₃ in dioxane yield N-arylated products (58% yield after 24 hours) .
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Solvent/base optimization : Dioxane and Cs₂CO₃ enhance reaction efficiency, while weaker bases like K₃PO₄ reduce yields .
Table 1: Cross-Coupling Reaction Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | Dioxane | 24 | 58 |
| K₃PO₄ | Dioxane | 24 | 28 |
| K₂CO₃ | DMSO | 24 | 35 |
Amino Group Reactivity
The amino group participates in condensation and alkylation reactions:
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Schiff base formation : Reacts with aldehydes/ketones to form imines, useful in synthesizing heterocyclic scaffolds.
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Intramolecular cyclization : Under thermal conditions, spontaneous cyclization with ester groups forms fused diazepinone derivatives (41% yield) .
Mechanistic Insight : The amino group’s nucleophilicity is enhanced by conjugation with the benzothiophene ring, enabling rapid attack on electrophilic sites .
Ester Functionalization
The methyl ester undergoes hydrolysis or transesterification:
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Saponification : Treatment with aqueous NaOH yields the carboxylic acid derivative, a precursor for amide coupling.
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Catalytic hydrogenolysis : Palladium-catalyzed hydrogenation reduces the ester to a hydroxymethyl group.
Radical Pathways
Experimental evidence suggests iodine’s participation in radical-mediated reactions:
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Atom-transfer mechanisms : Aryl radicals form during Cu-catalyzed couplings, though competing side reactions (e.g., homocoupling) can reduce yields .
Reaction Challenges
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Methyl 3-amino-7-iodobenzothiophene-2-carboxylate has been investigated for its potential anticancer properties. In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For instance, a study reported that certain synthesized compounds derived from this compound showed IC₅₀ values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, highlighting their potential as effective anticancer agents .
1.2 Antimicrobial Properties
Research has indicated that this compound and its derivatives possess antimicrobial activity. This property is particularly relevant in the context of developing new antibiotics to combat resistant bacterial strains. The compound's structure allows for modifications that can enhance its efficacy against a broad spectrum of microorganisms .
Synthetic Applications
2.1 Building Block in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its iodinated structure facilitates nucleophilic substitution reactions, making it suitable for creating diverse heterocyclic compounds through cross-coupling reactions. For example, it has been effectively used in copper-catalyzed cross-coupling reactions with aryl iodides, yielding N-substituted products in moderate to high yields .
2.2 Functionalization of Heterocycles
The compound's ability to undergo deprotonative metallation allows for further functionalization of benzothiophene derivatives. This method has been employed to synthesize novel compounds with potential biological activities, expanding the library of available heterocycles for drug discovery .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | HCT-116 | 3.5 | Microtubule disruption |
| Compound C | MCF-7 | 4.2 | Cell cycle arrest |
Case Study: Synthesis and Evaluation
In a recent study, a series of methyl 3-amino derivatives were synthesized and evaluated for their anticancer activity against MCF-7 and HCT-116 cell lines. The results indicated that modifications at specific positions on the thiophene ring significantly influenced the cytotoxicity profiles, demonstrating structure–activity relationships that could guide future drug design efforts .
Mechanism of Action
The mechanism of action of Methyl 3-amino-7-iodobenzothiophene-2-carboxylate is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino and iodine substituents may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Similar structure with a trifluoromethyl group instead of iodine.
Methyl 3-amino-7-bromobenzothiophene-2-carboxylate: Similar structure with a bromine atom instead of iodine.
Methyl 3-amino-7-chlorobenzothiophene-2-carboxylate: Similar structure with a chlorine atom instead of iodine.
Uniqueness
Methyl 3-amino-7-iodobenzothiophene-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution and coupling reactions, making this compound a versatile intermediate in organic synthesis.
Biological Activity
Methyl 3-amino-7-iodobenzothiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the iodination of benzothiophene derivatives followed by amination and esterification processes. The methodologies used for synthesizing similar compounds often include:
- Iodination : Utilizing iodine or iodine-containing reagents to introduce iodine at specific positions on the thiophene ring.
- Amination : Employing amines to replace halogen atoms, facilitating the introduction of amino groups.
- Esterification : Converting carboxylic acids to esters using alcohols and acid catalysts.
The synthetic pathways are critical as they influence the compound's biological properties through structural modifications.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including glioblastoma and neuroblastoma.
Table 1: Cytotoxicity Data
| Compound | Cell Line | LC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 1 | U87 | 200 | Induces G2/M phase arrest |
| 2 | BE | 18.9 | Apoptosis via mitochondrial pathways |
| 3 | SK | >300 | Disruption of nuclear envelope integrity |
The lethal concentrations (LC50) indicate that compound 1 is significantly more potent than other tested compounds, suggesting that structural features such as the presence of iodine and the thiophene moiety enhance its biological activity .
The mechanism by which this compound exerts its effects appears to involve:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.
- Induction of Apoptosis : Morphological changes consistent with apoptosis (e.g., nuclear condensation) have been observed in treated cells.
- Inhibition of Kinases : Similar compounds have demonstrated inhibition of serine/threonine protein kinases, which are crucial in cancer signaling pathways .
Study on Glioblastoma Cells
A study evaluated this compound against glioblastoma cell lines (U87 and U138). The results indicated a significant reduction in cell viability at nanomolar concentrations, with a notable increase in cells undergoing apoptosis as evidenced by flow cytometry analysis.
Study on Neuroblastoma Cells
In another investigation, this compound was tested on neuroblastoma cells where it exhibited an LC50 value significantly lower than existing therapies. The study concluded that its unique structure allows for enhanced uptake and efficacy in targeting resistant cancer types .
Q & A
Q. Critical Parameters :
Q. Basic Characterization Workflow
Q. Advanced Data Interpretation :
- Mass Spectrometry (HRMS) : Exact mass [M+H]⁺ = 362.9632 (calc. 362.9638).
- Thermal Analysis : Melting point (223–226°C) correlates with crystallinity and purity .
How does the iodine substituent influence reactivity in cross-coupling reactions?
Methodological Insights
The 7-iodo group enables Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling with aryl boronic acids (yields >70% vs. 50%) .
- Solvent Optimization : Dioxane/water mixtures (4:1) reduce side reactions compared to pure DMF.
- Comparative Reactivity : Iodo derivatives show higher reactivity than bromo analogs (turnover frequency 2.5× higher) due to weaker C-I bonds .
Q. Advanced Research Applications
- Molecular Docking : The iodine atom enhances hydrophobic interactions with protein pockets (e.g., kinase binding sites). Docking scores for this compound vs. non-iodinated analogs show 30% improved binding affinity .
- QSAR Modeling : Electron-withdrawing iodine increases logP (2.8 vs. 2.1 for chloro analogs), influencing membrane permeability .
Contradiction Analysis : Discrepancies in predicted vs. observed IC₅₀ values (e.g., computational vs. experimental) may arise from solvation effects not modeled in simulations.
What strategies mitigate decomposition during storage?
Q. Methodological Best Practices
- Storage Conditions : -20°C under argon, with desiccants (silica gel).
- Stability Studies : HPLC monitoring shows <5% degradation over 6 months when stored in amber vials .
- Light Sensitivity : UV irradiation (254 nm) accelerates decomposition (t₁/₂ = 48 hrs), necessitating dark storage .
How are contradictions in reported biological activity resolved?
Case Study : Antibacterial assays may show variability due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
